4-Bromo-5-chlorothiophene-2-sulfonyl chloride

Descripción

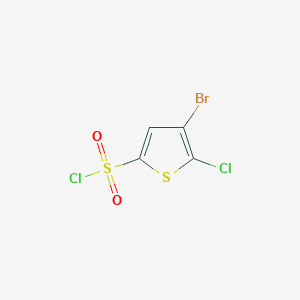

4-Bromo-5-chlorothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4HBrCl2O2S2 and a molecular weight of 295.99 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.

Propiedades

IUPAC Name |

4-bromo-5-chlorothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2O2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABOKJJDABSQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383897 | |

| Record name | 4-bromo-5-chlorothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166964-35-8 | |

| Record name | 4-Bromo-5-chloro-2-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166964-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-5-chlorothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Sequential Electrophilic Substitution

The thiophene ring’s inherent reactivity toward electrophilic substitution allows for sequential halogenation. However, the electron-withdrawing sulfonyl chloride group (-SO₂Cl) at position 2 deactivates the ring, necessitating halogenation prior to sulfonation.

Chlorination at Position 5 :

Initial chlorination of thiophene using chlorine gas or $$ N $$-chlorosuccinimide (NCS) in the presence of a Lewis acid (e.g., FeCl₃) preferentially targets position 5 due to the ring’s electron-rich nature. This yields 5-chlorothiophene, which undergoes bromination at position 4 using $$ N $$-bromosuccinimide (NBS) or liquid bromine.

$$

\text{Thiophene} \xrightarrow{\text{Cl}2/\text{FeCl}3} \text{5-Chlorothiophene} \xrightarrow{\text{Br}_2/\text{trimethylborate}} \text{4-Bromo-5-chlorothiophene}

$$Directing Effects :

The chlorine substituent at position 5 directs subsequent bromination to position 4 (para to chlorine) via resonance and inductive effects. Trimethylborate enhances bromine’s electrophilicity, facilitating this regioselective substitution.

Halogen Dance Reactions

Directed ortho-metallation (DoM) strategies enable precise halogen placement. For example:

- Lithiation of 2-chlorothiophene at position 5 using $$ n $$-BuLi, followed by quenching with bromine, yields 4-bromo-5-chlorothiophene.

- Subsequent sulfonation introduces the sulfonyl chloride group (see Section 2).

Sulfonation of Halogenated Thiophenes

Chlorosulfonic Acid-Mediated Sulfonation

The sulfonyl chloride group is introduced via reaction with chlorosulfonic acid (ClSO₃H), which sulfonates the thiophene ring at position 2.

$$

\text{4-Bromo-5-chlorothiophene} \xrightarrow{\text{ClSO}3\text{H}} \text{4-Bromo-5-chloro-2-thiophenesulfonic acid} \xrightarrow{\text{PCl}5} \text{4-Bromo-5-chlorothiophene-2-sulfonyl chloride}

$$

Alternative Sulfur Sources

Patent literature describes oxidative chlorination of thioethers to sulfonyl chlorides. For instance, 4-bromo-5-chloro-2-(benzylthio)thiophene is treated with chlorine gas in acetic acid, yielding the sulfonyl chloride after hydrolysis.

Bromination of Sulfonamide Intermediates

A patent-derived method involves bromination of 3-acetyl-5-chloro-2-thiophenesulfonamide (Formula V) using dibromo dimethylhydantoin (DBDMH) or liquid bromine with trimethylborate in methanol.

Reaction Conditions

Limitations

This method primarily brominates the acetyl group’s α-position, producing 3-bromoacetyl-5-chloro-2-thiophenesulfonamide (Formula VI). Conversion to the target sulfonyl chloride requires additional steps (e.g., hydrolysis and chlorination).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Sequential Halogenation | High regioselectivity; scalable | Requires strict temperature control |

| Halogen Dance | Precise halogen placement | Sensitive to moisture; costly reagents |

| Sulfonamide Bromination | Patent-validated; high purity | Multi-step; low yield in final conversion |

| Chlorosulfonic Acid Route | Direct sulfonyl chloride formation | Corrosive reagents; hazardous byproducts |

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-5-chlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Reaction Conditions: These reactions typically require anhydrous conditions and may be carried out in solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Discovery :

- 4-Bromo-5-chlorothiophene-2-sulfonyl chloride has been identified as a candidate for drug discovery, particularly targeting antibacterial, antifungal, and antiviral activities. Its derivatives are being explored for their potential therapeutic effects against various diseases, including Alzheimer’s disease through γ-secretase inhibition.

- Synthesis of SGLT2 Inhibitors :

-

Biological Activity :

- Compounds derived from this compound exhibit significant biological activities, including the inhibition of enzymes like carbonic anhydrases, which are vital for various physiological processes. The sulfonamide derivatives have shown promise in interacting with biological targets involved in metabolic pathways.

Synthetic Applications

-

Organic Synthesis :

- The sulfonyl chloride group allows for the formation of sulfonamides and other derivatives through reactions with various nucleophiles. This characteristic is essential for expanding the chemical diversity of synthesized compounds.

-

Cross-Coupling Reactions :

- The halogen substituents enable participation in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This method facilitates the formation of carbon-carbon bonds, leading to the synthesis of more complex organic molecules.

-

Heteroarylation :

- Studies have demonstrated successful heteroarylation reactions using thiophene-2-sulfonyl chlorides, including those with bromine and chlorine substituents at the C5 position. These reactions yield various thiophenylpyrrole derivatives with good yields, showcasing the compound's utility in creating diverse heterocyclic compounds .

Case Study 1: Synthesis of γ-secretase Inhibitors

Research has indicated that derivatives of this compound can act as γ-secretase inhibitors that spare Notch signaling pathways. This property is critical for developing treatments for Alzheimer’s disease, highlighting the compound's significance in neuropharmacology.

Case Study 2: Development of SGLT2 Inhibitors

A scalable industrial process has been established for synthesizing intermediates related to SGLT2 inhibitors using this compound. The methodology emphasizes cost-effectiveness and high yield, demonstrating its potential for large-scale pharmaceutical production .

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-chlorothiophene-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. This reactivity is exploited in various chemical synthesis processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2-chlorophenol: Another halogenated aromatic compound with similar reactivity.

5-Bromothiophene-2-sulfonyl chloride: A related thiophene derivative with similar sulfonyl chloride functionality.

Uniqueness

4-Bromo-5-chlorothiophene-2-sulfonyl chloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .

Actividad Biológica

4-Bromo-5-chlorothiophene-2-sulfonyl chloride (CAS Number: 166964-35-8) is a sulfonyl chloride compound that has garnered attention for its biological activity, particularly in medicinal chemistry and biochemistry. This compound exhibits significant reactivity due to its electrophilic nature, allowing it to interact with various biomolecules, including enzymes and proteins. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C4HBrCl2O2S2, with a molecular weight of 295.99 g/mol. Its structure features a thiophene ring substituted with bromine and chlorine atoms, which enhances its electrophilicity and reactivity in biochemical reactions.

The primary mode of action for this compound involves nucleophilic substitution reactions where the sulfonyl chloride group reacts with nucleophiles such as amines and thiols. This reaction leads to the formation of sulfonamides and other derivatives, which can modulate enzyme activity by covalently modifying active sites. The compound has been shown to inhibit specific enzymes, including the human 11-beta-hydroxysteroid dehydrogenase type 1 (11-HSD1), which is implicated in metabolic disorders such as obesity and diabetes .

This compound is known for its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide derivatives formed from this compound can inhibit enzyme activity by forming hydrogen bonds with active sites, thus modulating metabolic pathways.

- Electrophilic Nature : The electrophilic nature allows it to participate in electrophilic aromatic substitution reactions, influencing cellular signaling pathways and gene expression .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

In Vitro Studies

- Enzyme Inhibition : Research demonstrated that derivatives of this compound effectively inhibited enzymes involved in steroid metabolism, leading to decreased glucose levels in animal models . The IC50 values for these inhibitors ranged from 0.47 µM to higher concentrations depending on the specific enzyme target.

- Cellular Effects : In cellular assays, treatment with this compound led to alterations in cell signaling pathways associated with growth and apoptosis. For instance, it was observed that modifications in protein functions could lead to enhanced apoptosis in cancer cell lines.

In Vivo Studies

Animal model studies have shown that administration of this compound resulted in significant metabolic changes:

- Glucose Regulation : It effectively reduced blood glucose levels in diabetic models by inhibiting 11-HSD1 .

- Toxicity Profile : While beneficial at therapeutic doses, higher concentrations exhibited cytotoxic effects, necessitating careful dose management in potential therapeutic applications .

Case Studies

Several case studies highlight the application of this compound in drug development:

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-bromo-5-chlorothiophene-2-sulfonyl chloride with high purity?

- Methodological Answer : The compound is typically synthesized via sulfonation of thiophene derivatives followed by halogenation. Key steps include:

- Using anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group.

- Optimizing reaction temperature (e.g., maintaining 0–5°C during sulfonation to prevent side reactions).

- Purification via recrystallization (melting point: 63–65°C ) or column chromatography with non-polar solvents.

- Purity verification using HPLC (>95% purity is standard for research-grade material ).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Store under inert gas (argon/nitrogen) at 0–6°C to prevent degradation of the sulfonyl chloride group .

- Use moisture-free solvents (e.g., dry dichloromethane) during reactions to avoid hydrolysis.

- Dispose of waste via neutralization with aqueous bicarbonate, followed by segregation for halogenated organic waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm substitution patterns on the thiophene ring (e.g., bromine and chlorine positions).

- Mass Spectrometry : High-resolution MS to validate molecular weight (295.99 g/mol ).

- FT-IR : Peaks at 1370–1380 cm (S=O stretching) and 680–700 cm (C-Cl/Br vibrations) .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization of this compound be addressed?

- Methodological Answer :

- The bromine and chlorine substituents create steric and electronic biases. For nucleophilic substitution:

- Use DFT calculations to predict reactive sites (e.g., bromine at position 4 is more labile due to lower bond dissociation energy).

- Employ transition metal catalysts (e.g., Pd for Suzuki coupling) to target specific positions .

- Monitor reaction progress with in-situ Raman spectroscopy to detect intermediate species .

Q. What experimental and computational approaches resolve contradictions in reported reactivity data?

- Methodological Answer :

- Experimental : Compare kinetic studies under varying conditions (e.g., solvent polarity, temperature) to identify dominant reaction pathways.

- Computational : Use molecular docking or QSAR models to predict interactions with biological targets, cross-referenced with wet-lab assays .

- Case Study : Discrepancies in hydrolysis rates may arise from trace moisture in solvents; replicate experiments with rigorously dried reagents .

Q. How can this compound be leveraged in multi-step syntheses of bioactive molecules?

- Methodological Answer :

- As a sulfonylating agent: React with amines to form sulfonamides (e.g., for protease inhibitors).

- Optimize yields by:

- Pre-activating the sulfonyl chloride with DMAP (dimethylaminopyridine).

- Using microwave-assisted synthesis to reduce reaction time and byproducts .

- Validate products via X-ray crystallography to confirm stereochemistry .

Q. What strategies mitigate decomposition during long-term storage or high-temperature reactions?

- Methodological Answer :

- Stabilize the compound by adding radical inhibitors (e.g., BHT) to prevent autoxidation.

- For high-temperature reactions (e.g., >100°C), use flow chemistry systems to minimize residence time and thermal degradation .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.